molecular formula C20H32O5 B023425 15-Oxoprostaglandin E1 CAS No. 22973-19-9

15-Oxoprostaglandin E1

Katalognummer B023425
CAS-Nummer: 22973-19-9
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: VXPBDCBTMSKCKZ-XQHNHVHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 15-Oxoprostaglandin E1 and its derivatives involves complex biochemical processes and chemical reactions. For instance, 15-Oxoprostaglandin 13-reductase (PGR) from pig lung has been purified and cloned, indicating the enzyme's role in converting 15-oxo prostaglandins into their respective substrates, with 15-Oxo-PGE1 being a notable substrate. This enzyme exhibits a significant specificity towards 15-oxoprostaglandins, highlighting a critical pathway in the synthesis and metabolism of these compounds (Ensor, Zhang, & Tai, 1998).

Molecular Structure Analysis

The molecular structure of 15-Oxoprostaglandin E1 is characterized by specific enzymatic reactions that highlight its unique features. The purification and characterization of 15-ketoprostaglandin δ13-reductase from bovine lung demonstrate the specificity for the 15-keto group, underlining the importance of molecular structure in its biological activity and its role in the irreversible catabolism of prostaglandins (Hansen, 1979).

Chemical Reactions and Properties

Chemical reactions involving 15-Oxoprostaglandin E1 include the conversion of prostaglandin F2α methyl ester by chromic acid, leading to the formation of 15-oxoprostaglandin D2 methyl ester along with Z- and E-tautomers of isomeric 12-ene. These reactions indicate the tautomerism of the enedione system of 15-oxoprostaglandin D2, which affects the equilibrium position and demonstrates the compound's chemical properties (Jones & Wilson, 1978).

Physical Properties Analysis

The physical properties of 15-Oxoprostaglandin E1, such as its solubility, melting point, and stability, are closely tied to its chemical structure and the presence of specific functional groups. These properties are crucial for its biological activity and its interaction with biological membranes and enzymes. Research on the enzyme kinetics and inhibitor binding of 15-ketoprostaglandin delta13 reductase from human placenta provides insights into these interactions, highlighting the enzyme's substrate specificity and reaction irreversibility (Westbrook & Jarabak, 1978).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Prostaglandin E1 (PGE1), also known as Misoprostol, plays a critical role in cervical ripening by increasing inflammatory mediators in the cervix and inducing cervical remodeling . It is used in the induction of labor.

Methods of Application or Experimental Procedures

PGE1 is administered vaginally for cervical ripening and labor induction . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.

Results or Outcomes

While both PGE1 and PGE2 are effective in cervical ripening and labor induction, they differ in their clinical and pharmacological profiles . PGE1 has been shown to elicit a dose-dependent effect on myometrial contractility, which may affect rates of uterine tachysystole in clinical practice .

2. Application in Synthesis of Interleukin-6 in Osteoblasts

Summary of the Application

PGE1 induces the synthesis of interleukin-6 (IL-6), a pro-inflammatory and bone-resorptive cytokine that also regulates bone formation, in osteoblast-like MC3T3-E1 cells .

Methods of Application or Experimental Procedures

In the study, osteoblast-like MC3T3-E1 cells were treated with HSP70 inhibitors and then stimulated with PGE1 . IL-6 synthesis was evaluated using an IL-6 enzyme-linked immunosorbent assay kit .

Results or Outcomes

The study found that HSP70 inhibitors upregulate the PGE1-stimulated IL-6 synthesis through p38 MAPK in osteoblasts and therefore affect bone remodeling .

3. Application in Critical Congenital Heart Disease

Summary of the Application

Prostaglandin E1 is used to maintain ductal patency in critical congenital heart disease (CHD) . The standard starting dose of prostaglandin E1 is 0.05 µg/kg/minute .

Methods of Application or Experimental Procedures

In the study, neonates with critical CHD were started on prostaglandin E1 at 0.01 µg/kg/minute .

Results or Outcomes

The study found that an initial and maintenance dose of 0.01 µg/kg/minute was sufficient to maintain ductal patency in 83% of the cohort . The incidence of respiratory depression requiring mechanical ventilation was low and was mostly seen in premature infants .

4. Application in Sexual Dysfunction

Summary of the Application

Prostaglandin E1, also known as Alprostadil, is used in the treatment of erectile dysfunction .

Methods of Application or Experimental Procedures

Alprostadil is administered through injection into the penis or as a urethral suppository .

Results or Outcomes

Alprostadil helps to increase blood flow to the penis, causing an erection . It is effective in treating erectile dysfunction in many men .

5. Application in Critical Limb Ischemia

Summary of the Application

Prostaglandin E1 (PGE1) has found widespread use in treating patients with critical limb ischemia . It may relieve rest pain and heal ulcers in these patients .

Methods of Application or Experimental Procedures

Patients with critical limb ischemia receive intravenous infusions of PGE1 . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.

Results or Outcomes

PGE1 treatment has been shown to improve endothelial function in patients with critical limb ischemia . It also helps maintain blood flow to the kidney, which is particularly important in patients with diabetes mellitus .

6. Application in Contrast-Induced Nephropathy

Summary of the Application

Prostaglandin E1 (PGE1) is used to prevent contrast-induced nephropathy, a type of acute kidney injury that can occur after the administration of iodinated contrast material .

Methods of Application or Experimental Procedures

PGE1 is administered intravenously to patients who are at risk of developing contrast-induced nephropathy . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.

Results or Outcomes

PGE1 treatment has been shown to offset the vasoconstrictive effects of iodinated contrast agents, thereby reducing the risk of contrast-induced nephropathy .

Zukünftige Richtungen

Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .

Eigenschaften

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBDCBTMSKCKZ-XQHNHVHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216545
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15-Oxoprostaglandin E1

CAS RN

22973-19-9
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22973-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-OXOPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Oxoprostaglandin E1
Reactant of Route 2
15-Oxoprostaglandin E1
Reactant of Route 3
15-Oxoprostaglandin E1
Reactant of Route 4
Reactant of Route 4
15-Oxoprostaglandin E1
Reactant of Route 5
Reactant of Route 5
15-Oxoprostaglandin E1
Reactant of Route 6
15-Oxoprostaglandin E1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.